![molecular formula C17H18N6O B2742140 1,3,5-三甲基-N-{[3-(吡啶-4-基)吡嗪-2-基]甲基}-1H-吡唑-4-甲酰胺 CAS No. 2097861-98-6](/img/structure/B2742140.png)
1,3,5-三甲基-N-{[3-(吡啶-4-基)吡嗪-2-基]甲基}-1H-吡唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions worldwide. Compound 13 demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. It was 174-fold more active than the standard drug miltefosine. Molecular docking studies suggest that compound 13 interacts favorably with Lm-PTR1, a potential drug target .
- Malaria, caused by Plasmodium strains, remains a global health concern. Compound 13 also exhibited antimalarial activity against Plasmodium berghei-infected mice. It suppressed parasite growth significantly, making it a potential candidate for malaria treatment .
- Rational optimization of compound 13 led to the identification of a highly potent and selective ALK5 inhibitor (12b). ALK5 (TGF-β receptor type I) plays a crucial role in various diseases, including fibrosis and cancer. Compound 13’s oral bioavailability and systemic exposure make it promising for further drug development .
- Compound 13’s structure features a pincer-type ligand with N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide. The rotation of the pendant pyridyl arm minimizes steric interactions, while intramolecular hydrogen bonding influences the orientation of C-methyl groups .
- Researchers successfully synthesized compound 13 and verified its structure using elemental microanalysis, FTIR, and 1H NMR techniques. These methods ensure the compound’s identity and purity .
- Given its dual antileishmanial and antimalarial activities, compound 13 holds promise as a pharmacophore for safe and effective drug development. Further studies are needed to explore its full therapeutic potential .
Antileishmanial Activity
Antimalarial Activity
ALK5 Inhibition
Pincer-Type Ligand
Chemical Synthesis
Drug Development Potential
属性
IUPAC Name |
1,3,5-trimethyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-11-15(12(2)23(3)22-11)17(24)21-10-14-16(20-9-8-19-14)13-4-6-18-7-5-13/h4-9H,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFIERFXGFLRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。